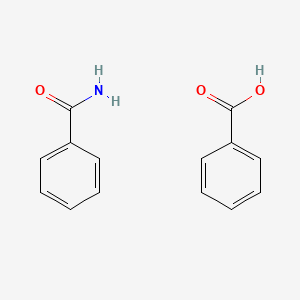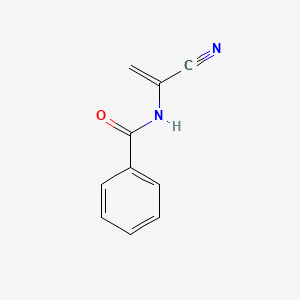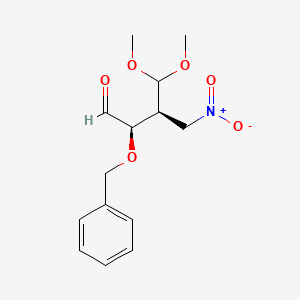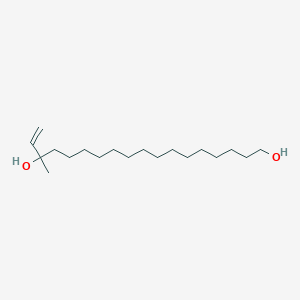
Benzamide-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide-benzoic acid is an organic compound that is the simplest amide derivative of benzoic acid. It has the chemical formula C₇H₇NO and appears as a white solid in powdered form or as colorless crystals in its crystalline form. This compound is slightly soluble in water and more soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzamide-benzoic acid can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves using diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) under ultrasonic irradiation. This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting benzoic acid with ammonia or amines at high temperatures. This process often involves the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide-benzoic acid undergoes various chemical reactions, including:
Hydrolysis: When heated with an alkali or acid, this compound hydrolyzes to form benzoic acid.
Condensation: It can react with glyoxal in the presence of an acid catalyst to form condensation products.
Common Reagents and Conditions
Hydrolysis: Dilute sodium hydroxide or hydrochloric acid is commonly used for hydrolysis reactions.
Condensation: Acid catalysts such as sulfuric acid are used for condensation reactions.
Major Products Formed
Hydrolysis: The major product is benzoic acid.
Condensation: Various condensation products depending on the reactants used.
Aplicaciones Científicas De Investigación
Benzamide-benzoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzamide-benzoic acid involves its interaction with specific molecular targets. For example, certain benzamide derivatives act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism. These derivatives enhance the catalytic action of glucokinase by binding to its allosteric site .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Benzoic Acid: A fungistatic compound widely used as a food preservative.
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
Uniqueness
Benzamide-benzoic acid is unique due to its versatile applications in various fields, including its role as an intermediate in organic synthesis and its significant biological activities .
Propiedades
Número CAS |
920034-23-7 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
benzamide;benzoic acid |
InChI |
InChI=1S/C7H7NO.C7H6O2/c2*8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9);1-5H,(H,8,9) |
Clave InChI |
DIQSNPKKCPJEBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({2-[(1S,4R)-4-Methylcyclohex-2-en-1-yl]propan-2-yl}oxy)phenol](/img/structure/B12625266.png)




methanone](/img/structure/B12625287.png)
![4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12625303.png)
![5-Chloro-2-[(3-chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12625306.png)

![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)



